molecular formula C18H18N2O5 B11046685 dimethyl 2-hydroxy-4-{(E)-2-[(4-methylphenyl)amino]ethenyl}pyridine-3,5-dicarboxylate

dimethyl 2-hydroxy-4-{(E)-2-[(4-methylphenyl)amino]ethenyl}pyridine-3,5-dicarboxylate

Cat. No.: B11046685
M. Wt: 342.3 g/mol
InChI Key: MRLWBHZPQHRCSA-CMDGGOBGSA-N
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Description

DIMETHYL 2-HYDROXY-4-[(E)-2-(4-TOLUIDINO)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-HYDROXY-4-[(E)-2-(4-TOLUIDINO)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3,5-pyridinedicarboxylic acid with 4-toluidine under acidic conditions to form the intermediate product. This intermediate is then subjected to esterification using dimethyl sulfate to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-HYDROXY-4-[(E)-2-(4-TOLUIDINO)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

DIMETHYL 2-HYDROXY-4-[(E)-2-(4-TOLUIDINO)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL 2-HYDROXY-4-[(E)-2-(4-TOLUIDINO)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 2-HYDROXY-4-[(E)-2-(4-AMINOPHENYL)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE
  • DIMETHYL 2-HYDROXY-4-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE

Uniqueness

DIMETHYL 2-HYDROXY-4-[(E)-2-(4-TOLUIDINO)-1-ETHENYL]-3,5-PYRIDINEDICARBOXYLATE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

dimethyl 4-[(E)-2-(4-methylanilino)ethenyl]-2-oxo-1H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H18N2O5/c1-11-4-6-12(7-5-11)19-9-8-13-14(17(22)24-2)10-20-16(21)15(13)18(23)25-3/h4-10,19H,1-3H3,(H,20,21)/b9-8+

InChI Key

MRLWBHZPQHRCSA-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C2=C(C(=O)NC=C2C(=O)OC)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)NC=CC2=C(C(=O)NC=C2C(=O)OC)C(=O)OC

Origin of Product

United States

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